4-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an isoxazole ring, and an oxadiazole ring . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoxazole ring and an oxadiazole ring, both of which are heterocyclic compounds containing nitrogen and oxygen atoms . The fluorophenyl group is a common motif in medicinal chemistry, known for its ability to form stable interactions with biological targets.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole and oxadiazole rings, as well as the sulfonyl group . These groups could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the sulfonyl group could enhance its solubility in certain solvents, while the heterocyclic rings could influence its stability and reactivity.Scientific Research Applications
Antibacterial Activity
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae, which causes rice bacterial leaf blight. These compounds not only exhibit effective antibacterial properties but also stimulate the increase in plant enzymes like superoxide dismutase (SOD) and peroxidase (POD), enhancing plant resistance against diseases. Moreover, they can improve chlorophyll content and reduce damage caused by pathogens, making them potential candidates for agricultural use in managing bacterial diseases in crops (Li Shi et al., 2015).
Synthesis and Functionalization
Research on the synthesis of compounds with sulfonyl and 1,3,4-oxadiazole moieties has led to the development of novel reagents for regioselective synthesis. For instance, 1-bromoethene-1-sulfonyl fluoride has been developed as a new reagent for the synthesis of 5-sulfonylfluoro isoxazoles, offering a direct route to functionalized isoxazoles, which are useful in various chemical transformations and potentially in drug development (Jing Leng & Hua-Li Qin, 2018).
Antimicrobial and Antitubercular Agents
Novel sulfonyl derivatives have been explored for their potential as antimicrobial and antitubercular agents. A series of sulfonyl derivatives demonstrated moderate to significant antibacterial and antifungal activities, as well as excellent antitubercular effects against Mycobacterium tuberculosis, suggesting their potential in medicinal chemistry for developing new therapeutics (G. V. Suresh Kumar et al., 2013).
Proton Exchange Membranes
Sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole has been studied for its application as proton exchange membranes in medium-high temperature fuel cells. These materials exhibit excellent thermal, dimensional, and oxidative stability, alongside lower methanol diffusion coefficient and significant proton conductivity, making them suitable for fuel cell applications (Jingmei Xu et al., 2013).
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O5S/c16-10-3-5-11(6-4-10)26(22,23)9-1-2-13(21)18-15-20-19-14(24-15)12-7-8-17-25-12/h3-8H,1-2,9H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKWGWGZCQWOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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